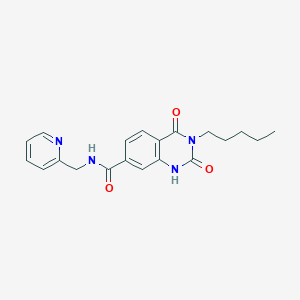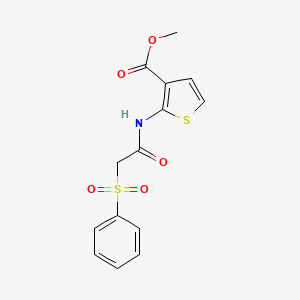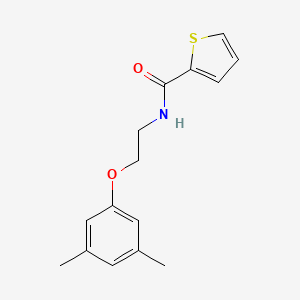
2,4-dioxo-3-pentyl-N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2,4-dioxo-3-pentyl-N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide" is a derivative of the 1,2,3,4-tetrahydroquinazoline class, which is known for its diverse pharmacological properties. The structure of this compound suggests it may have potential biological activity, given the presence of a quinazoline core, which is often associated with anticonvulsant properties, as seen in similar compounds .
Synthesis Analysis
The synthesis of related tetrahydroquinazoline derivatives has been explored in several studies. For instance, a practical method for converting carboxylic acids to carboxamides using niobium pentachloride has been described, which could potentially be applied to the synthesis of the compound . Additionally, a one-pot synthesis method for 2,3-dihydroquinazoline-4(1H)-ones has been reported, which might offer insights into the synthesis of the 2,4-dioxo-3-pentyl derivative . Although the exact synthesis of the compound of interest is not detailed in the provided papers, these methods could be adapted for its preparation.
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is characterized by a bicyclic system containing two nitrogen atoms, which is crucial for their biological activity. The substitution patterns on the quinazoline ring, such as the N-hydroxy or N-substituted groups, can significantly influence the compound's pharmacological profile . The specific molecular structure of "2,4-dioxo-3-pentyl-N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide" would likely contribute to its unique properties and potential as a therapeutic agent.
Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions, including cyclization and lactamization, to form complex structures with pharmacological relevance . The presence of reactive functional groups such as carboxamide in the compound allows for further chemical modifications, which can be exploited to enhance its biological activity or to create new derivatives with improved properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of substituents like the pentyl group and the pyridin-2-ylmethyl moiety can affect these properties, potentially improving the compound's pharmacokinetic profile . The antioxidant properties of related compounds have also been studied, indicating that the quinazoline scaffold can be modified to enhance its ability to scavenge free radicals .
Aplicaciones Científicas De Investigación
Heterocyclic Derivative Syntheses
The synthesis of heterocyclic derivatives, such as tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives, has been achieved through palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes. This process yields compounds with potential applications in medicinal chemistry and material science due to their unique structural features (Bacchi et al., 2005).
Multicomponent Synthesis Approach
A three-component, one-pot synthesis method has been developed for creating 1,8-naphthyridine and isoxazole derivatives. This efficient and general method leverages 2,2,6-trimethyl-4H-1,3-dioxin-4-one, benzyl amine, and aromatic aldehydes, among other reagents, to synthesize compounds that could have significant implications in drug discovery and development (Guleli et al., 2019).
C-H Functionalization of Cyclic Amines
The C-H functionalization of cyclic amines, leading to redox-annulations with α,β-unsaturated carbonyl compounds, presents a pathway to synthesizing ring-fused pyrrolines. These can be further oxidized or reduced to pyrroles or pyrrolidines, respectively, showcasing versatility in synthetic organic chemistry that could be applied to pharmaceutical compound development (Kang et al., 2015).
Synthesis of N-Hydroxy-4-oxopyrimidine Derivatives
The synthesis of N-hydroxy-4-oxoquinazoline-2-carboxamide derivatives and related compounds offers insight into the creation of cyclic hydroxamic acids. These compounds have potential applications in the design of enzyme inhibitors or as ligands in metal coordination complexes, illustrating the breadth of research applications of such chemistries (Bosch et al., 2011).
Propiedades
IUPAC Name |
2,4-dioxo-3-pentyl-N-(pyridin-2-ylmethyl)-1H-quinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-2-3-6-11-24-19(26)16-9-8-14(12-17(16)23-20(24)27)18(25)22-13-15-7-4-5-10-21-15/h4-5,7-10,12H,2-3,6,11,13H2,1H3,(H,22,25)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBNIACKOGGHBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=CC=N3)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dioxo-3-pentyl-N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)tetrahydrofuran-3-carboxamide](/img/structure/B2504129.png)
![2-(pyrrolidin-1-ylcarbonyl)-4-[3-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazine 1,1-dioxide](/img/structure/B2504130.png)
![allyl 2-ethyl-5-(3-fluorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2504131.png)
![3-benzyl-5-(benzylsulfanyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2504136.png)

![N-(4-acetylphenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2504138.png)

![(E)-3-phenyl-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)prop-2-en-1-one](/img/structure/B2504144.png)
![5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenecarboxamide](/img/structure/B2504145.png)

![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole](/img/structure/B2504147.png)


![4-methyl-5-[5-methyl-4-(4-methylphenyl)thien-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2504152.png)